N-[4-(Benzyloxy)phenyl]-2-furamide
Description
N-[4-(Benzyloxy)phenyl]-2-furamide is a synthetic amide derivative featuring a furan-2-carboxamide group linked to a 4-benzyloxy-substituted phenyl ring. The 2-furamide moiety introduces electronic effects due to the electron-rich furan ring, which may influence reactivity and binding properties .
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H15NO3/c20-18(17-7-4-12-21-17)19-15-8-10-16(11-9-15)22-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20) |
InChI Key |
HYUJHNYBFHXMKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table compares N-[4-(Benzyloxy)phenyl]-2-furamide with structurally related compounds from the evidence, highlighting key substituents and their implications:
Key Observations:
- Planarity vs. Flexibility: The benzyloxy group in the target compound allows conformational flexibility, whereas the benzoxazolyl group in imposes rigidity.
- Solubility: The ethoxybenzylideneamino and methoxy groups in may enhance solubility compared to the purely lipophilic benzyloxy group in the target compound.
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